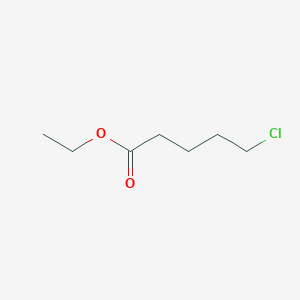
Ethyl 5-chloropentanoate
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 5-chloropentanoate can be synthesized through the esterification of 5-chloropentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion .
Industrial Production Methods
In industrial settings, the production of pentanoic acid, 5-chloro-, ethyl ester often involves the use of sodium pentanoate and ethanol in the presence of sulfuric acid or hydrogen chloride. The mixture is heated to facilitate the esterification process, followed by distillation to purify the product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-chloropentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 5-chloropentanoic acid and ethanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 5-chloropentanoic acid and ethanol.
Reduction: 5-chloropentanol.
Substitution: Products depend on the nucleophile used, such as 5-aminopentanoic acid if an amine is used.
Applications De Recherche Scientifique
Ethyl 5-chloropentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and drug intermediates.
Industry: It is used in the production of flavors, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of pentanoic acid, 5-chloro-, ethyl ester involves its reactivity as an ester and the presence of the chlorine atom. The ester group can undergo hydrolysis, while the chlorine atom can participate in nucleophilic substitution reactions. These reactions allow the compound to interact with various molecular targets and pathways, leading to the formation of different products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Valeric acid (Pentanoic acid): Similar structure but lacks the chlorine atom and ester group.
Ethyl valerate (Pentanoic acid, ethyl ester): Similar ester structure but lacks the chlorine atom.
5-Chloropentanoic acid: Similar structure but lacks the ester group.
Uniqueness
Ethyl 5-chloropentanoate is unique due to the presence of both the chlorine atom and the ester group. This combination allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in various applications .
Propriétés
IUPAC Name |
ethyl 5-chloropentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPBGAORCOXWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334230 | |
| Record name | Pentanoic acid, 5-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2323-81-1 | |
| Record name | Pentanoic acid, 5-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
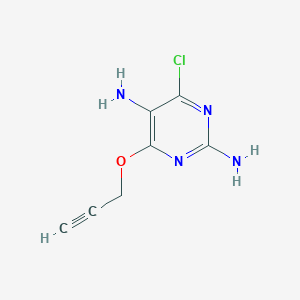
![Methyl 2-[6-(chloromethyl)pyridin-2-yl]acetate](/img/structure/B1654365.png)
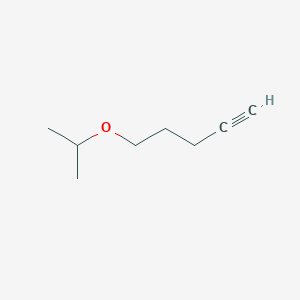
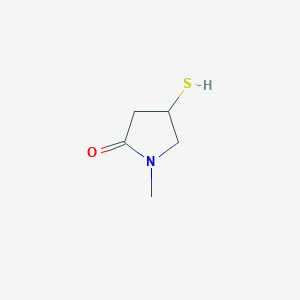
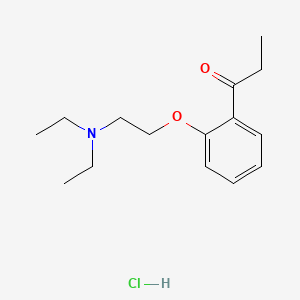
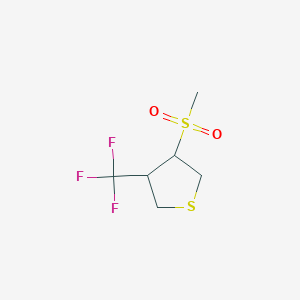
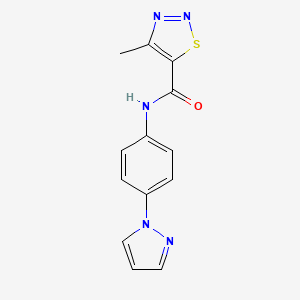

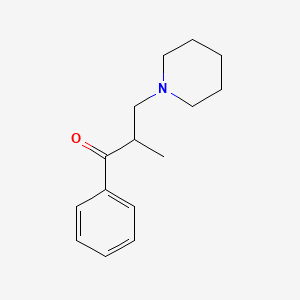
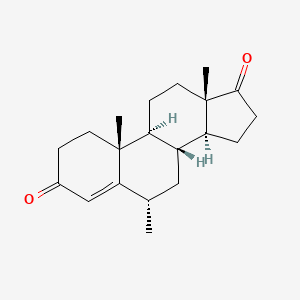
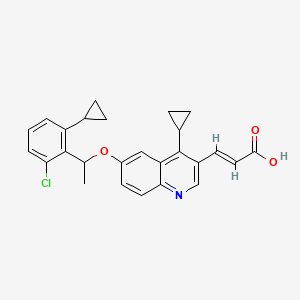
![8-[4-Cyano-3-(trifluoromethyl)phenyl]-2-(1-ethylpyrazole-3-carbonyl)-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide](/img/structure/B1654383.png)
![Spiro[2.3]hexan-2-yl-[1-([1,3]thiazolo[5,4-d]pyrimidin-7-ylamino)-3-azabicyclo[3.2.0]heptan-3-yl]methanone](/img/structure/B1654384.png)
![2-[2-(4-fluorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B1654387.png)
